molecular formula C15H18N4O2S B14005741 3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine CAS No. 60282-78-2

3-Nitro-4-{[(2,4,6-trimethylphenyl)methyl]sulfanyl}pyridine-2,6-diamine

Cat. No.: B14005741
CAS No.: 60282-78-2
M. Wt: 318.4 g/mol
InChI Key: ZSIKUVZYKKDRBM-UHFFFAOYSA-N
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Description

3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is a chemical compound known for its unique structure and properties It belongs to the class of nitropyridines, which are characterized by the presence of a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine typically involves multiple steps. One common method involves the nitration of a pyridine derivative, followed by the introduction of the sulfanyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The process may also involve the use of catalysts to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and sulfanylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The sulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to target proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-nitropyridine: Lacks the sulfanyl and trimethylphenyl groups, resulting in different reactivity and applications.

    4-nitropyridine: Similar nitro group positioning but different substitution pattern, leading to distinct chemical properties.

    2-amino-3-nitropyridine:

Uniqueness

3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine is unique due to the presence of both the nitro and sulfanyl groups, which confer distinct chemical reactivity and potential for diverse applications. The trimethylphenyl group further enhances its stability and modifies its interaction with biological targets .

Properties

CAS No.

60282-78-2

Molecular Formula

C15H18N4O2S

Molecular Weight

318.4 g/mol

IUPAC Name

3-nitro-4-[(2,4,6-trimethylphenyl)methylsulfanyl]pyridine-2,6-diamine

InChI

InChI=1S/C15H18N4O2S/c1-8-4-9(2)11(10(3)5-8)7-22-12-6-13(16)18-15(17)14(12)19(20)21/h4-6H,7H2,1-3H3,(H4,16,17,18)

InChI Key

ZSIKUVZYKKDRBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)CSC2=CC(=NC(=C2[N+](=O)[O-])N)N)C

Origin of Product

United States

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